molecular formula C15H18N4S B13369627 5-butyl-8-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol

5-butyl-8-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol

Cat. No.: B13369627
M. Wt: 286.4 g/mol
InChI Key: PIBZUMHBKVCCCP-UHFFFAOYSA-N
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Description

5-butyl-8-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is a heterocyclic compound that belongs to the triazinoindole family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-butyl-8-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol typically involves the condensation of substituted isatins with benzene-1,2-diamine or thiosemicarbazide . The reaction conditions often include the use of solvents like DMF (dimethylformamide) and catalysts to facilitate the formation of the triazinoindole ring system .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-butyl-8-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the triazinoindole ring or the substituents.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the indole or triazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides or acyl chlorides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can introduce various functional groups onto the triazinoindole scaffold .

Mechanism of Action

The mechanism of action of 5-butyl-8-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol involves its interaction with molecular targets and pathways within cells. For instance, it can act as an iron chelator, binding to ferrous ions and disrupting cellular iron homeostasis . This leads to the inhibition of cell proliferation and induction of apoptosis, particularly in cancer cells. The compound may also interfere with DNA/RNA synthesis and repair, further contributing to its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-butyl-8-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol lies in its specific substitution pattern, which can influence its biological activity, solubility, and overall chemical properties. The presence of both butyl and ethyl groups may enhance its interaction with biological targets and improve its pharmacokinetic profile .

Properties

Molecular Formula

C15H18N4S

Molecular Weight

286.4 g/mol

IUPAC Name

5-butyl-8-ethyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione

InChI

InChI=1S/C15H18N4S/c1-3-5-8-19-12-7-6-10(4-2)9-11(12)13-14(19)16-15(20)18-17-13/h6-7,9H,3-5,8H2,1-2H3,(H,16,18,20)

InChI Key

PIBZUMHBKVCCCP-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C=C(C=C2)CC)C3=NNC(=S)N=C31

Origin of Product

United States

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